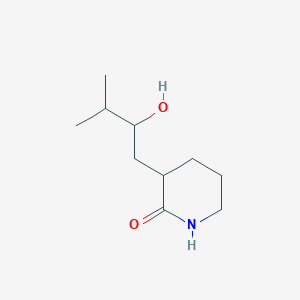
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one is a chemical compound with the molecular formula C10H19NO2 It is a derivative of piperidin-2-one, a versatile building block in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one can be achieved through various methods. One common approach involves the alkylation of piperidin-2-one derivatives. For example, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomers has been reported . This method involves the use of commercially available D-phenylglycinol and delta-valerolactone as starting materials. The hydroxyl group can be protected or unprotected during the alkylation process, affecting the consumption of s-BuLi and the diastereomeric excess of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield a secondary alcohol.
科学的研究の応用
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one depends on its specific application. In drug discovery, its biological activity would be mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-Methylpiperidin-2-one: A closely related compound with similar synthetic routes and applications.
1-Methyl-2-pyridone: Another piperidin-2-one derivative with potential therapeutic effects.
4-Piperidone: A versatile intermediate in organic synthesis with applications in pharmaceuticals.
Uniqueness
3-(2-Hydroxy-3-methylbutyl)piperidin-2-one is unique due to the presence of the hydroxyl group and the specific substitution pattern on the piperidin-2-one ring. This structural feature may confer distinct chemical reactivity and biological activity compared to other piperidin-2-one derivatives.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
3-(2-hydroxy-3-methylbutyl)piperidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-7(2)9(12)6-8-4-3-5-11-10(8)13/h7-9,12H,3-6H2,1-2H3,(H,11,13) |
InChIキー |
FKIDOJVRDBRSQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC1CCCNC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


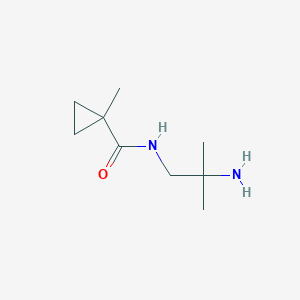
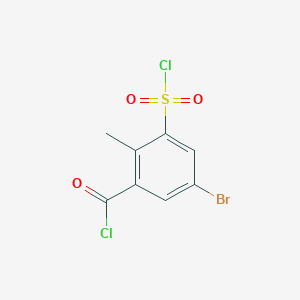
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
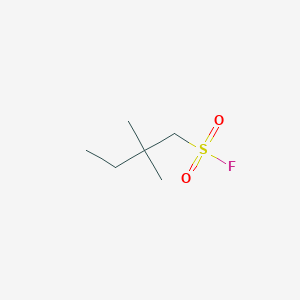
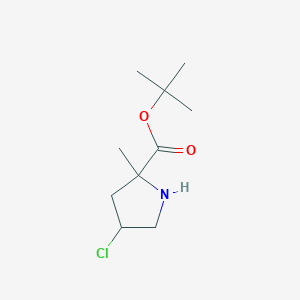
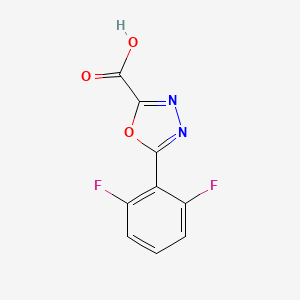
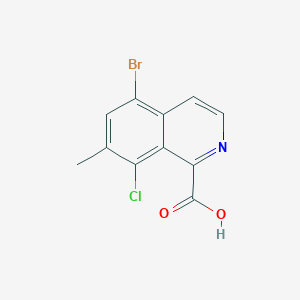


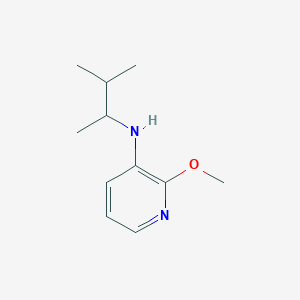

![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)
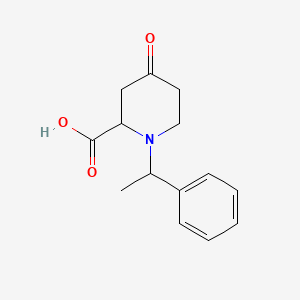
![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
